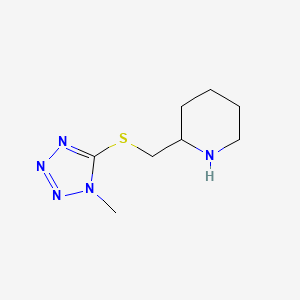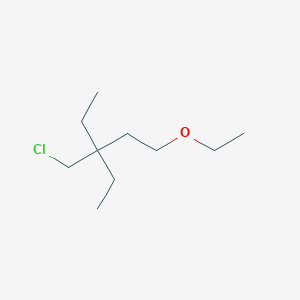
3-(Chloromethyl)-1-ethoxy-3-ethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1-ethoxy-3-ethylpentane is an organic compound characterized by the presence of a chloromethyl group, an ethoxy group, and an ethyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-ethoxy-3-ethylpentane can be achieved through several synthetic routes. One common method involves the chloromethylation of 1-ethoxy-3-ethylpentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-ethoxy-3-ethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate the substitution of the chlorine atom.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include alcohols or aldehydes.
Reduction: The primary product is the corresponding methyl derivative.
Scientific Research Applications
3-(Chloromethyl)-1-ethoxy-3-ethylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drug candidates, particularly those requiring specific functional groups for activity.
Material Science: It is used in the preparation of polymers and other materials with unique properties.
Agricultural Chemistry: The compound can be employed in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-ethoxy-3-ethylpentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The ethoxy and ethyl groups can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-ethoxy-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
3-(Chloromethyl)-1-ethoxy-3-propylpentane: Similar structure but with a propyl group instead of an ethyl group.
3-(Chloromethyl)-1-methoxy-3-ethylpentane: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-(Chloromethyl)-1-ethoxy-3-ethylpentane is unique due to the specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the chloromethyl and ethoxy groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H21ClO |
|---|---|
Molecular Weight |
192.72 g/mol |
IUPAC Name |
3-(chloromethyl)-1-ethoxy-3-ethylpentane |
InChI |
InChI=1S/C10H21ClO/c1-4-10(5-2,9-11)7-8-12-6-3/h4-9H2,1-3H3 |
InChI Key |
BPVMQDCOTGZFBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCOCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


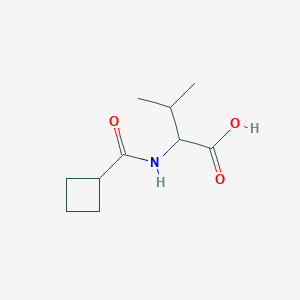
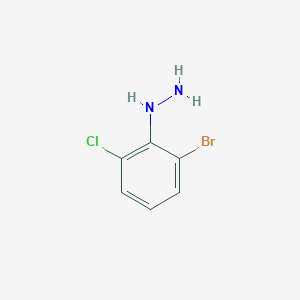
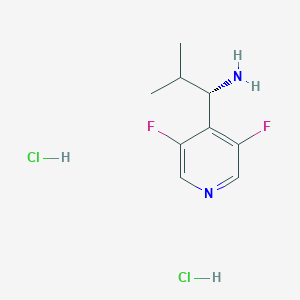
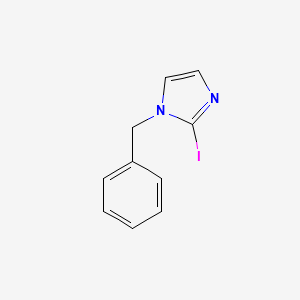
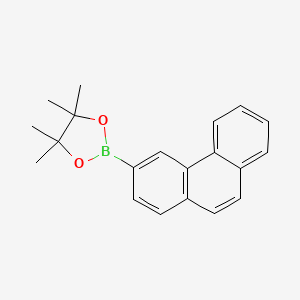
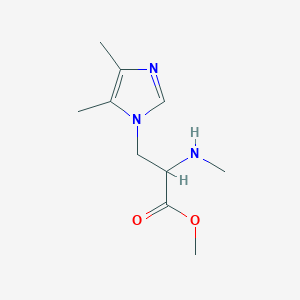
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)
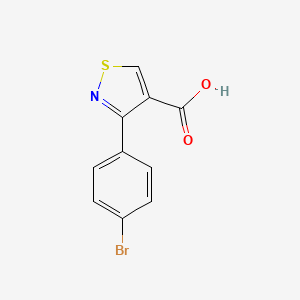
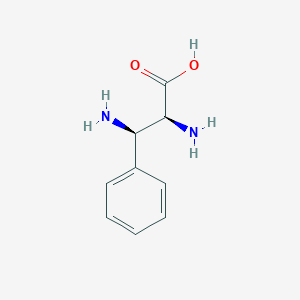
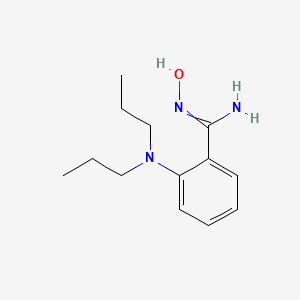

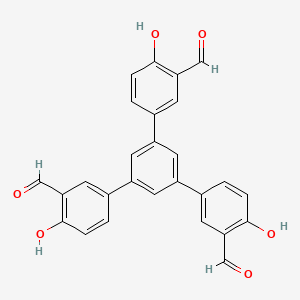
![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
